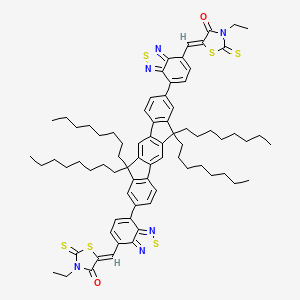
Thioxothiazolidin-4-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Thioxothiazolidin-4-one can be synthesized through various methods. One common approach involves the reaction of primary amines, aldehydes, and mercaptoacetic acid in a one-pot multicomponent reaction (MCR) in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . Another method includes the thionation of azolidones using phosphorus pentasulfide (P2S5) in dioxane .
Industrial Production Methods
Industrial production of thioxothiazolidin-4-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
Thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert thioxothiazolidin-4-one to its corresponding thiazolidinone.
Substitution: Substitution reactions at the nitrogen or sulfur atoms can yield a variety of derivatives with different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioxothiazolidin-4-one derivatives, each with unique biological properties .
科学研究应用
Thioxothiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a scaffold for the synthesis of various bioactive molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
作用机制
The mechanism of action of thioxothiazolidin-4-one involves its interaction with various molecular targets, including enzymes and receptors. For example, it acts as an ATP-competitive inhibitor of PIM kinases, which are involved in cancer cell proliferation and survival . The compound modulates the expression of proteins such as pBAD and p4EBP1, leading to apoptosis and inhibition of cell growth .
相似化合物的比较
Thioxothiazolidin-4-one can be compared with other similar compounds, such as thiazolidin-4-one and isorhodanine. While all these compounds share a similar core structure, thioxothiazolidin-4-one is unique due to the presence of a sulfur atom at the fourth position, which enhances its biological activity . Other similar compounds include:
Thiazolidin-4-one: Known for its anticancer and antimicrobial properties.
Isorhodanine: Exhibits antitumor, antimicrobial, and anti-inflammatory activities.
属性
分子式 |
C76H92N6O2S6 |
|---|---|
分子量 |
1314.0 g/mol |
IUPAC 名称 |
(5Z)-3-ethyl-5-[[4-[2-[7-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-6,6,12,12-tetraoctylindeno[1,2-b]fluoren-8-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C76H92N6O2S6/c1-7-13-17-21-25-29-41-75(42-30-26-22-18-14-8-2)61-45-51(55-37-35-53(67-69(55)79-89-77-67)47-65-71(83)81(11-5)73(85)87-65)33-39-57(61)59-50-64-60(49-63(59)75)58-40-34-52(46-62(58)76(64,43-31-27-23-19-15-9-3)44-32-28-24-20-16-10-4)56-38-36-54(68-70(56)80-90-78-68)48-66-72(84)82(12-6)74(86)88-66/h33-40,45-50H,7-32,41-44H2,1-6H3/b65-47-,66-48- |
InChI 键 |
MKBCHTHJCDUCOI-XMKQWKDVSA-N |
手性 SMILES |
CCCCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(C=C4)C5=CC=C(C6=NSN=C56)/C=C\7/C(=O)N(C(=S)S7)CC)C(C8=C3C=CC(=C8)C9=CC=C(C1=NSN=C91)/C=C\1/C(=O)N(C(=S)S1)CC)(CCCCCCCC)CCCCCCCC)CCCCCCCC |
规范 SMILES |
CCCCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(C=C4)C5=CC=C(C6=NSN=C56)C=C7C(=O)N(C(=S)S7)CC)C(C8=C3C=CC(=C8)C9=CC=C(C1=NSN=C91)C=C1C(=O)N(C(=S)S1)CC)(CCCCCCCC)CCCCCCCC)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


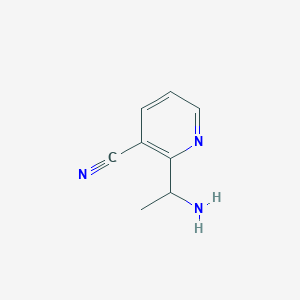
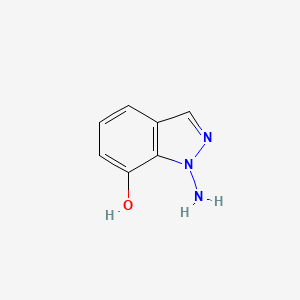
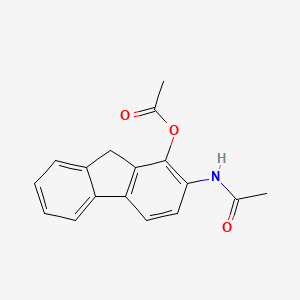
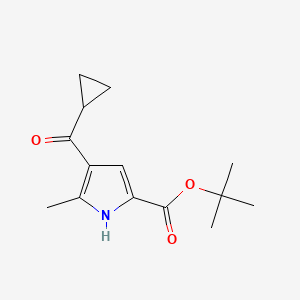
![cis-tert-Butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B15249638.png)
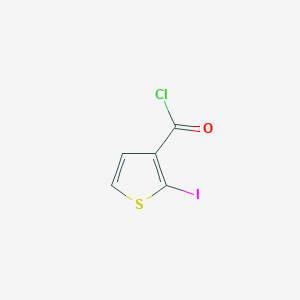

![9,10-Anthracenedione, 1,5-bis[(3-aminophenyl)thio]-](/img/structure/B15249652.png)
![Ethanol, 2,2',2'',2'''-[9,10-anthracenediylbis(methylenenitrilo)]tetrakis-](/img/structure/B15249653.png)
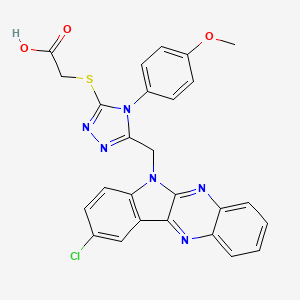
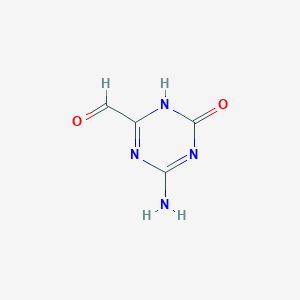
![Methyl8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B15249697.png)
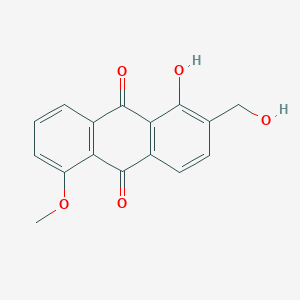
![1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B15249711.png)
